4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
CAS No.: 883291-27-8
Cat. No.: VC5013403
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883291-27-8 |
|---|---|
| Molecular Formula | C13H10N2OS |
| Molecular Weight | 242.3 |
| IUPAC Name | 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |
| Standard InChI Key | ZRCCMEXVAIXJEQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzimidazole ring fused to a thiophene scaffold via a methylene bridge, with a carbaldehyde group at the thiophene’s 2-position. The benzimidazole moiety contributes aromaticity and hydrogen-bonding capabilities, while the thiophene-carbaldehyde unit introduces electronic diversity and reactivity. The IUPAC name, 4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde, reflects this connectivity.
Key Structural Data:
The crystal structure of analogous compounds, such as Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, reveals stabilizing C–H···π interactions and dispersion-dominated crystal packing . These features suggest similar solid-state behavior for 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde.
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic bands:
Nuclear magnetic resonance (¹H NMR) in DMSO-d₆ shows:
Synthesis and Optimization
Catalytic Condensation Strategies
The compound is synthesized via acid-catalyzed condensation of o-phenylenediamine (OPD) with thiophene-2-carbaldehyde derivatives. Phosphoric acid () or hydrochloric acid () in methanol or ethanol facilitates this one-pot reaction .
Representative Procedure:
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Reactants: OPD (1 equiv), 2-(thiophen-2-yl)acetaldehyde (1.2 equiv).
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Catalyst: (10 mol%) in methanol.
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Conditions: Reflux at 65°C for 30 minutes.
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Yield: 75–89% after recrystallization.
Optimization Insights:
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Electron-Withdrawing Groups: Enhance reaction rates by polarizing the aldehyde .
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Solvent Choice: Methanol improves solubility of intermediates compared to ethanol.
Green Chemistry Approaches
Recent protocols emphasize eco-friendly catalysts and solvents. For example, phosphoric acid reduces toxicity compared to traditional , while methanol serves as a renewable solvent . These methods align with green chemistry principles, achieving atom economies >80% .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
DFT calculations at the level reveal:
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HOMO-LUMO Gap: 4.36 eV, indicating moderate electronic stability .
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Electrostatic Potential Maps: Negative potentials localized at the carbaldehyde oxygen and benzimidazole nitrogen, suggesting nucleophilic attack sites .
Molecular Docking for Bioactivity
Docking studies against the 4ll1 protein (a diabetes-related target) show:
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Hydrogen Bonds: Between benzimidazole nitrogens and Gln107 residues .
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Π-Stacking: Thiophene ring interaction with Tyr72 .
These interactions suggest anti-diabetic potential via protein inhibition .
Applications in Medicinal and Materials Science
Anti-Diabetic Drug Candidates
The compound’s benzimidazole-thiophene hybrid structure inhibits 4ll1 protein activity, a mechanism critical for glucose metabolism . In silico ADMET predictions indicate oral bioavailability and low hepatotoxicity .
Conductive Polymer Precursors
Polymerization of thiophene-2-carbaldehyde derivatives via acid catalysis yields conductive polymers with applications in organic electronics . The aldehyde group facilitates crosslinking, enhancing thermal stability (decomposition >250°C) .
Polymer Properties :
| Property | Value |
|---|---|
| Conductivity | 10⁻³–10⁻² S/cm |
| Bandgap | 2.1–2.5 eV |
| Thermal Stability | Up to 300°C |
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